

# long-term stability and storage conditions for chromium nicotinate powder

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## Compound of Interest

Compound Name: Chromium nicotinate

Cat. No.: B1240946

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## Technical Support Center: Chromium Nicotinate Powder

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and optimal storage conditions for **chromium nicotinate** powder.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **chromium nicotinate** powder?

A1: To ensure its stability and a shelf life of up to three years, **chromium nicotinate** powder should be stored in tightly sealed containers in a cool, dry place, protected from light, heat, and moisture.<sup>[1]</sup> While "room temperature" is commonly cited, for optimal stability, it is recommended to maintain the temperature below 25°C.<sup>[2]</sup>

Q2: What is the expected shelf life of **chromium nicotinate** powder?

A2: When stored under the recommended conditions in tightly closed containers, **chromium nicotinate** powder has a shelf life of up to 3 years.<sup>[1]</sup>

Q3: What are the known incompatibilities of **chromium nicotinate** powder?

A3: **Chromium nicotinate** powder should not be stored with or exposed to strong oxidizing agents, strong reducing agents, acids, and bases.

Q4: What signs of degradation should I look for in **chromium nicotinate** powder?

A4: Physical signs of degradation can include a change in color from its typical grayish or reddish-brown appearance, clumping due to moisture absorption, or the development of an unusual odor. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify any degradation products.

Q5: What happens if **chromium nicotinate** powder is exposed to high temperatures?

A5: Exposure to high temperatures can lead to the thermal degradation of **chromium nicotinate** powder. When heated to decomposition, it may form hazardous products such as carbon dioxide, carbon monoxide, nitrogen oxides, and chromium oxide.

Q6: How does humidity affect the stability of **chromium nicotinate** powder?

A6: **Chromium nicotinate** powder is susceptible to moisture. High humidity can lead to powder clumping and may initiate hydrolytic degradation. It is crucial to store the powder in a dry environment and in a tightly sealed container to prevent moisture ingress.

Q7: Is **chromium nicotinate** powder sensitive to light?

A7: Yes, protection from light is a recommended storage condition.<sup>[1]</sup> While specific photostability studies on **chromium nicotinate** are not readily available, it is a standard precaution for maintaining the stability of many chemical compounds.

## Quantitative Data Summary

The following tables summarize the recommended storage conditions and stability information for **chromium nicotinate** powder based on available data and general stability testing guidelines.

Table 1: Recommended Storage and Handling Conditions

Parameter	Recommendation	Source
Temperature	Store at room temperature, ideally below 25°C.	[2]
Humidity	Store in a dry place.	
Light	Protect from light.	
Container	Tightly closed/sealed container.	
Incompatibilities	Strong oxidizers, strong reducing agents, acids, bases.	

Table 2: Shelf Life and Degradation Information

Parameter	Value	Source
Shelf Life	Up to 3 years (under optimal conditions)	
Hazardous Decomposition Products (upon heating)	Carbon oxides (CO, CO <sub>2</sub> ), Nitrogen oxides (NO <sub>x</sub> ), Chromium oxide	

## Experimental Protocols

While specific, validated stability-indicating analytical methods for **chromium nicotinate** were not found in the public domain, the following protocols are based on established methods for similar chromium compounds (e.g., chromium picolinate) and general guidelines for stability testing from the International Council for Harmonisation (ICH).

### 1. Protocol: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of **chromium nicotinate** and detect degradation products.

- Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **chromium nicotinate** in the presence of its degradation products.
- Instrumentation:
  - HPLC system with a UV-Vis detector
  - C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
- Mobile Phase (starting conditions, to be optimized):
  - A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
- Detection Wavelength:
  - Based on the UV spectrum of **chromium nicotinate**. A wavelength of approximately 264 nm has been used for chromium picolinate and can be a starting point.
- Sample Preparation:
  - Accurately weigh and dissolve a known amount of **chromium nicotinate** powder in a suitable solvent (e.g., a mixture of water and methanol).
  - Sonicate if necessary to ensure complete dissolution.
  - Dilute to a final concentration within the linear range of the method.
- Method Validation (as per ICH Q2(R1) guidelines):
  - Specificity: Demonstrate that the method can distinguish between **chromium nicotinate** and its degradation products by analyzing stressed samples.
  - Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

- Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of **chromium nicotinate**.
- Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

## 2. Protocol: Forced Degradation Studies

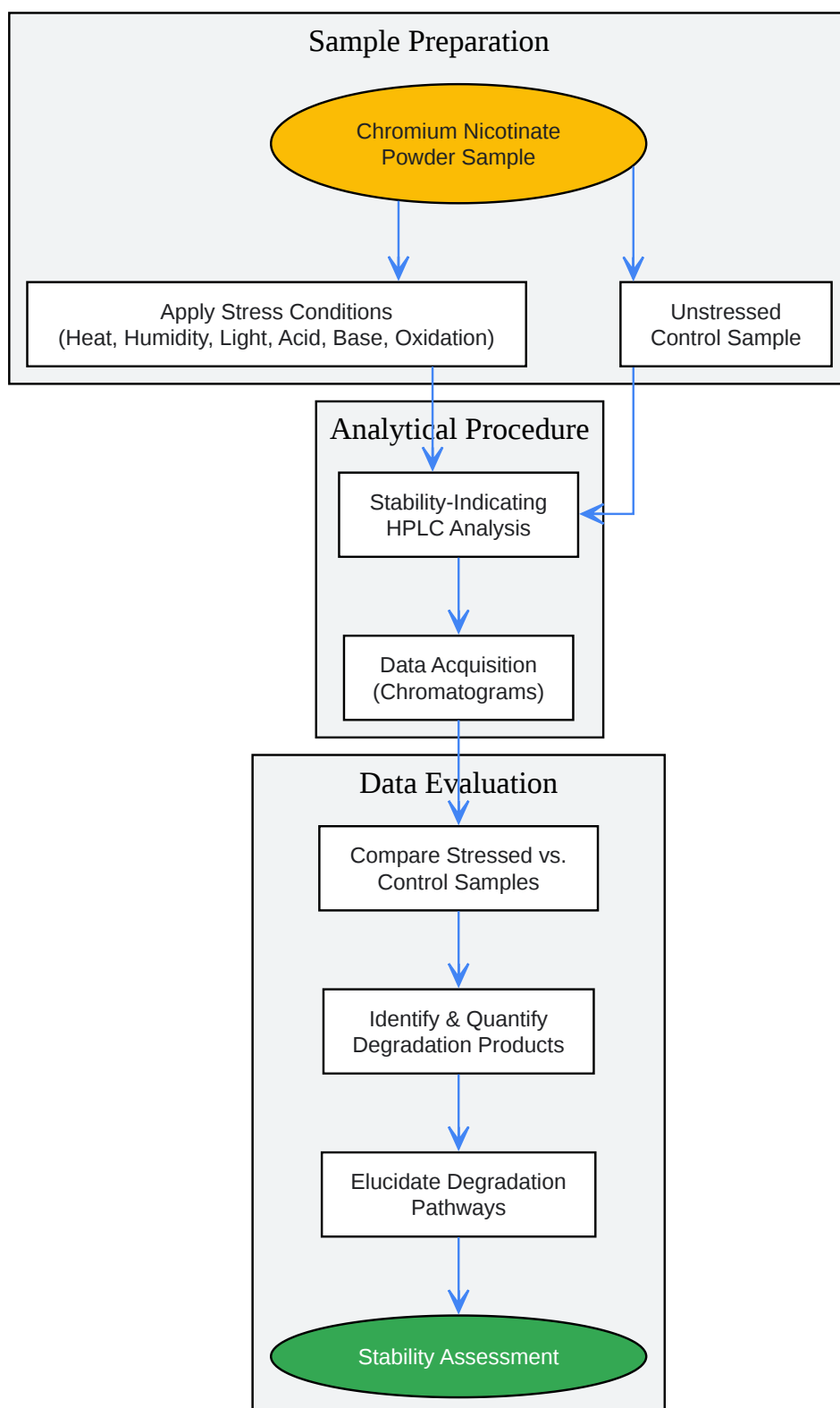
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.

- Objective: To investigate the degradation of **chromium nicotinate** powder under various stress conditions.
- Stress Conditions (based on ICH Q1A(R2) guidelines and literature on similar compounds):
  - Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 2 hours.
  - Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 2 hours.
  - Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature for 24 hours.
  - Thermal Degradation: Expose the solid powder to dry heat at 60°C for 4 hours.
  - Photolytic Degradation: Expose the solid powder to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
- Procedure:
  - For each stress condition, prepare a sample of **chromium nicotinate** powder.

- After the specified exposure time, neutralize the acid and base-stressed samples.
- Prepare the samples for analysis using the developed stability-indicating HPLC method.
- Analyze the stressed samples alongside an unstressed control sample.
- Identify and quantify the degradation products.

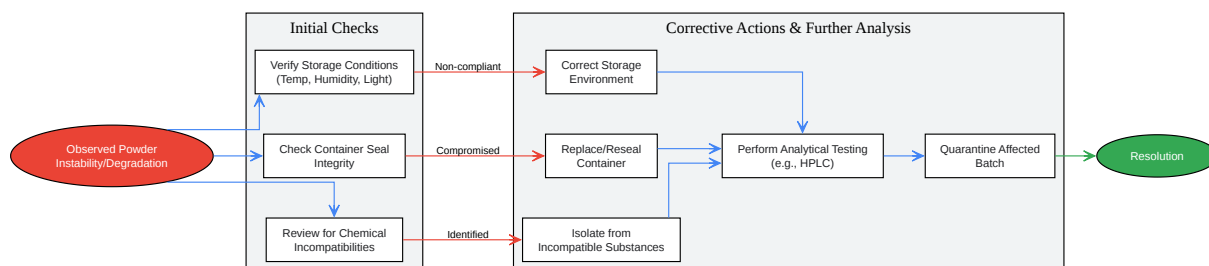
## Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of **chromium nicotinate** powder.



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Caption: Workflow for Forced Degradation Study of **Chromium Nicotinate**.



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Caption: Troubleshooting Logic for **Chromium Nicotinate** Powder Instability.

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## References

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